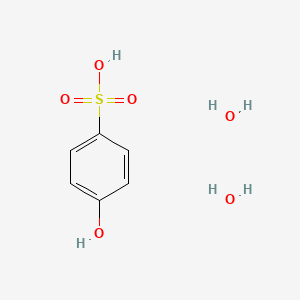

4-Hydroxybenzene-1-sulfonic acid dihydrate

Description

Contextualization within Arenesulfonic Acid Chemistry

4-Hydroxybenzene-1-sulfonic acid dihydrate belongs to the broader class of arenesulfonic acids. These are organosulfur compounds characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. Arenesulfonic acids are generally strong acids, comparable in strength to mineral acids like sulfuric acid, and are typically crystalline solids or viscous liquids. wikipedia.orgcymitquimica.com Their synthesis is most commonly achieved through the sulfonation of aromatic compounds, a reaction of significant industrial importance. wikipedia.org

The presence of the sulfonic acid group imparts high water solubility to the aromatic moiety. wikipedia.org This characteristic is fundamental to many of their applications. In the case of 4-hydroxybenzene-1-sulfonic acid, the addition of a hydroxyl group further enhances its polarity and potential for hydrogen bonding. The dihydrate form introduces water molecules into the crystal lattice, which can further influence its properties such as solubility, stability, and crystalline structure.

Significance of Hydroxylated Benzenesulfonic Acids in Contemporary Chemical Research

Hydroxylated benzenesulfonic acids, such as the subject of this article, are of considerable importance in modern chemical research and industry. Their versatile nature allows them to serve multiple roles:

Intermediates in Chemical Synthesis: They are crucial building blocks in the manufacturing of a wide range of chemical products, including dyes, pharmaceuticals, and specialized polymers. chemicalbook.com For instance, they are used in the production of synthetic tanning agents and in condensation products with formaldehyde (B43269) to improve the dyeing properties of polyamide fibers. nih.gov

Catalysts: The strong Brønsted acidity of the sulfonic acid group makes these compounds effective catalysts in various organic reactions, such as esterification and polymerization. chemicalbook.comnih.gov

Industrial Applications: A significant application of 4-hydroxybenzenesulfonic acid is as an additive in electroplating baths. nih.gov It is also used in oilfield chemicals and metalworking fluids. nih.gov

Redox-Mediators: Research has shown its utility as a redox-mediator in the laccase-catalyzed degradation of textile dyes like indigo (B80030). nih.gov

The hydroxyl group provides a reactive site for further chemical modifications, such as etherification, allowing for the synthesis of more complex molecules with tailored properties. sigmaaldrich.com

Current Research Frontiers and Knowledge Gaps for the Dihydrate Form

While the anhydrous form of 4-hydroxybenzenesulfonic acid and its salts are relatively well-studied, dedicated research on the dihydrate form of the acid is less prevalent. This represents a significant knowledge gap in the scientific literature.

Current Research Frontiers: Research involving hydroxylated benzenesulfonates is moving towards creating novel materials. For example, the sodium salt dihydrate of 4-hydroxybenzenesulfonic acid has been used in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. nist.gov These materials have potential applications in areas such as electronics and optics.

Identified Knowledge Gaps:

Definitive Crystal Structure: There is a lack of published crystallographic data specifically for this compound. Understanding the precise arrangement of the molecules and the role of the water of hydration in the crystal lattice is crucial for predicting its behavior.

Thermal and Spectroscopic Characterization: Detailed thermal analysis (such as thermogravimetric analysis and differential scanning calorimetry) of the dihydrate to understand its stability and dehydration process is not readily available. While spectroscopic data exists for the anhydrous form, specific studies detailing the influence of the water of hydration on its spectral properties (e.g., IR, Raman, NMR) are scarce. sigmaaldrich.comtcichemicals.com

Hydrate-Specific Reactivity: It is currently unclear if the dihydrate form exhibits any unique reactivity or catalytic activity compared to the anhydrous form. The water molecules could potentially play a role in reaction mechanisms, for instance, by participating in proton transfer.

Commercial Ambiguity: Some chemical suppliers have noted the ambiguity surrounding the hydrated form, with one even removing the term "hydrate" from its product name to avoid confusion, treating the water content as an impurity. tcichemicals.com This highlights the need for clearer characterization and a dedicated CAS registry number to distinguish it from the anhydrous compound for research and commercial purposes.

Future research is necessary to fully characterize the dihydrate form and explore how the integrated water molecules influence its properties and potential applications, thereby filling the existing gaps in our understanding.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-hydroxybenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVULJAPNZJRJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060026-75-5 | |

| Record name | 4-hydroxybenzene-1-sulfonic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Hydroxybenzenesulfonic Acid

The most common method for producing 4-hydroxybenzenesulfonic acid is the direct sulfonation of phenol (B47542) using concentrated sulfuric acid. nih.govchemicalbook.comchemicalbook.com This reaction is a cornerstone of industrial organic synthesis, valued for its use of readily available starting materials. The process involves heating a mixture of phenol and sulfuric acid. nih.govchemicalbook.comchemicalbook.com

A typical industrial synthesis involves heating phenol with 96% sulfuric acid. nih.govchemicalbook.comchemicalbook.com The initial phase of the reaction can begin at a lower temperature, around 50 °C, after which the temperature is elevated to approximately 100-110 °C for several hours to drive the reaction to completion. nih.govchemicalbook.comchemicalbook.comprepchem.com During this heating period, the water formed as a byproduct of the reaction is distilled off, which helps to shift the equilibrium towards the products, resulting in a high yield of the desired sulfonic acid. nih.govchemicalbook.comchemicalbook.com Yields from this process can be as high as 95%. nih.govchemicalbook.comchemicalbook.com

Process optimization studies have been conducted to enhance the yield and selectivity for the para-isomer, p-hydroxybenzenesulfonic acid (p-HBSA). researchgate.netscispace.com Research has explored the use of rotating packed bed (RPB) reactors to intensify the micromixing of the reactants, which can be beneficial for reactions with high rates and selectivity challenges. researchgate.netscispace.com

Table 1: Typical Reaction Conditions for the Sulfonation of Phenol

| Parameter | Value | Source(s) |

| Reactants | Phenol, Concentrated Sulfuric Acid | nih.govchemicalbook.comchemicalbook.com |

| Initial Temperature | 50 °C | nih.govchemicalbook.comchemicalbook.com |

| Reaction Temperature | 100-110 °C | nih.govchemicalbook.comchemicalbook.comprepchem.com |

| Reaction Time | 5-6 hours | nih.govchemicalbook.comchemicalbook.com |

| Key Process Feature | Removal of reaction water by distillation | nih.govchemicalbook.comchemicalbook.com |

| Reported Yield | Up to 95% | nih.govchemicalbook.comchemicalbook.com |

An alternative route to obtaining derivatives of 4-hydroxybenzenesulfonic acid involves the sulfonation of aryl carboxylate esters. google.com This method can offer advantages in terms of selectivity. The sulfonation of a phenyl ester has been reported to occur with higher selectivity for the desired para-sulfonated product compared to the direct sulfonation of phenol. google.com This approach involves a two-step process: first, the esterification of a phenol with an alkanoic acid, followed by the sulfonation of the resulting aryl alkanoate ester. google.com This method is particularly useful for the preparation of alkanoate esters of hydroxybenzenesulfonic acids, which have applications as bleach activators. google.com

Other preparative methods mentioned in the literature include the hydrolysis of p-chlorobenzenesulfonic acid or p-bromobenzenesulfonic acid. nih.gov

Investigation of Isomer Selectivity in Synthetic Pathways

The sulfonation of phenol is a classic example of a reaction where the regioselectivity is highly dependent on the reaction temperature. quora.commlsu.ac.inmlsu.ac.in The hydroxyl group of phenol is an activating, ortho-para directing group. quora.commlsu.ac.inmlsu.ac.invedantu.com Consequently, sulfonation yields a mixture of 2-hydroxybenzenesulfonic acid (ortho-isomer) and 4-hydroxybenzenesulfonic acid (para-isomer).

At lower temperatures, typically around 25-30 °C, the kinetically controlled product, the ortho-isomer, is favored. quora.commlsu.ac.inmlsu.ac.invedantu.com As the reaction temperature is increased to around 100 °C or higher, the thermodynamically more stable para-isomer becomes the predominant product. quora.commlsu.ac.inmlsu.ac.invedantu.com The initial sulfonation of phenol can produce a significant amount of the ortho-isomer (around 40%), which upon heating, can rearrange to the more stable para-isomer, resulting in a final product that is over 95% para-hydroxybenzenesulfonic acid. google.com This reversibility of the sulfonation reaction is a key factor in achieving high yields of the desired para-isomer. vedantu.com

Table 2: Influence of Temperature on Isomer Distribution in Phenol Sulfonation

| Reaction Temperature | Predominant Isomer | Product Type | Source(s) |

| Low (e.g., 25-30 °C) | 2-hydroxybenzenesulfonic acid (ortho) | Kinetically controlled | quora.commlsu.ac.inmlsu.ac.invedantu.com |

| High (e.g., 100-110 °C) | 4-hydroxybenzenesulfonic acid (para) | Thermodynamically controlled | quora.commlsu.ac.inmlsu.ac.invedantu.com |

Formation of Salts and Hydrates: Focusing on the Dihydrate

4-Hydroxybenzenesulfonic acid is a hygroscopic solid that readily absorbs moisture from the air. solubilityofthings.com It is often commercially available as a 65% aqueous solution. sigmaaldrich.comsigmaaldrich.com The compound can form stable salts, with the sodium salt being particularly common. sigmaaldrich.com

The dihydrate form is specifically associated with the sodium salt, sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate (HOC₆H₄SO₃Na·2H₂O). sigmaaldrich.com This hydrated salt is a stable, crystalline solid and is used in various synthetic applications. sigmaaldrich.com For instance, it has been utilized in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. sigmaaldrich.com

Chemical Transformations and Derivatization Strategies

4-Hydroxybenzenesulfonic acid is a versatile intermediate in organic synthesis due to the presence of three reactive sites: the sulfonic acid group, the hydroxyl group, and the aromatic ring. cymitquimica.com

A significant application of 4-hydroxybenzenesulfonic acid is in condensation reactions, particularly with formaldehyde (B43269), to produce functional polymers and materials. chemicalbook.comontosight.aiontosight.ai These condensation products have found use as synthetic tanning agents, dispersing agents for dyes, and thinning agents for cement. chemicalbook.com

The reaction of a mixture of hydroxybenzenesulfonic acids with formaldehyde can yield products that improve the dyeing properties of polyamide fibers. chemicalbook.com When a mixture of hydroxybenzenesulfonic acids and bis(hydroxyphenyl) sulfone is condensed with formaldehyde, and subsequently treated with hydrogensulfite, the resulting products exhibit good dispersing effects for dyes. chemicalbook.com These condensation reactions lead to the formation of polymeric structures with tailored properties for specific industrial applications. ontosight.aiontosight.ai

Formation of Polymeric Esters and Other Functional Derivatives

4-Hydroxybenzene-1-sulfonic acid serves as a versatile monomer and chemical intermediate in the synthesis of various functional derivatives and polymeric materials. Its bifunctional nature, possessing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, allows for its incorporation into polymer chains through reactions like etherification followed by polycondensation, or direct condensation with other monomers. These reactions lead to the formation of polymers with tailored properties, such as improved dye affinity, thermal stability, and specific dispersing capabilities.

Etherification for Polyester Synthesis

One significant pathway to incorporating 4-hydroxybenzene-1-sulfonic acid into polyesters involves an initial etherification step. The sulfonic acid reacts with 2-halogenomalonic esters to form the corresponding ether derivatives. nih.govchemicalbook.com These resulting ethers act as modified monomers that can then be used in the manufacture of polyesters. The primary advantage of this method is the enhancement of the final polymer's affinity for basic dyes. chemicalbook.com

| Reactant 1 | Reactant 2 | Intermediate Product | Final Polymer Application |

| 4-Hydroxybenzene-1-sulfonic acid | 2-Halogenomalonic esters | Ether of 4-Hydroxyphenylsulfonic acid | Polyesters with improved affinity for basic dyes nih.govchemicalbook.com |

Polyether Formation

4-Hydroxybenzene-1-sulfonic acid can directly participate in polymerization reactions to form polyethers. For instance, it reacts with ethylene (B1197577) oxide to yield poly(ethoxy)oxybenzenesulfonic acid. chemicalbook.com This resulting polymeric material has applications as both a plasticizer and an emulsifier, demonstrating the utility of the sulfonic acid group in creating functional polymers with surfactant-like properties. chemicalbook.com

| Monomer | Co-reactant | Polymer Product | Application |

| 4-Hydroxybenzene-1-sulfonic acid | Ethylene oxide | Poly(ethoxy)oxybenzenesulfonic acid | Plasticizer, Emulsifier chemicalbook.com |

Condensation Reactions with Formaldehyde

Condensation reactions involving 4-hydroxybenzene-1-sulfonic acid and formaldehyde are employed to produce complex polymeric structures. chemicalbook.comgoogle.com When mixtures containing hydroxybenzenesulfonic acids are condensed with formaldehyde, the resulting products are effective dispersing agents for dyes. chemicalbook.com If hydrogensulfite is subsequently added, these materials can also be used as thinning agents for cement. chemicalbook.com These condensation products are particularly useful as dispersants in hydraulic cement and concrete, where they can also act as friction reducers and superplasticizers. google.com

The general process involves the condensation of one mole of a substituted phenolsulfonic acid with approximately 0.5 to 4 moles of formaldehyde at temperatures ranging from 60 to 120°C. google.com

| Monomer | Co-reactant | Product Type | Key Applications |

| 4-Hydroxybenzene-1-sulfonic acid | Formaldehyde | Condensation Polymer | Dispersing agents for dyes, Synthetic tanning agents chemicalbook.com |

| Mixture of hydroxybenzenesulfonic acids and bis(hydroxyphenyl) sulfone | Formaldehyde, Hydrogensulfite | Condensation Polymer | Thinning agents for cement chemicalbook.com |

Based on a thorough review of available scientific literature, detailed experimental data specifically for the crystal structure and vibrational spectroscopy of 4-Hydroxybenzene-1-sulfonic acid dihydrate is not sufficiently available to construct the requested article with the required level of scientific accuracy and detail.

Published research and databases provide information on the anhydrous form of 4-Hydroxybenzenesulfonic acid and, more extensively, on its sodium salt dihydrate (Sodium 4-hydroxybenzenesulfonate dihydrate). However, the crystal lattice, molecular packing, and hydrogen bonding networks of the acid dihydrate are expected to differ significantly from those of its corresponding salt or anhydrous form. Using data from these related compounds would be scientifically inaccurate and would not adhere to the strict focus on the specified chemical compound.

Therefore, it is not possible to generate a scientifically accurate article on "Advanced Structural Elucidation and Spectroscopic Characterization of this compound" that meets the requirements of the provided outline. The specific crystallographic and spectroscopic data for this exact compound does not appear to be published in readily accessible sources.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Hydroxybenzene 1 Sulfonic Acid Dihydrate

Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the detailed structure of molecules in solution. For 4-Hydroxybenzene-1-sulfonic acid, ¹H and ¹³C NMR spectra provide definitive information about its chemical structure.

In ¹H NMR spectroscopy, the parasubstituted aromatic ring of 4-Hydroxybenzene-1-sulfonic acid gives rise to a characteristic AA'BB' spin system. This typically appears as two distinct doublets in the aromatic region of the spectrum. One study of p-phenolsulfonic acid reported these characteristic doublets at chemical shifts of 6.75 ppm and 7.5 ppm. researchgate.net The protons ortho to the hydroxyl group are expected to be more shielded and thus resonate at a lower chemical shift (further upfield), while the protons ortho to the electron-withdrawing sulfonic acid group are deshielded and resonate at a higher chemical shift (further downfield). researchgate.net The signals for the exchangeable protons of the hydroxyl, sulfonic acid, and water molecules may appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. hw.ac.uk

In the ¹³C NMR spectrum, four signals are expected for the aromatic carbons due to the molecule's symmetry. A study investigating the protonation of phenolsulfonates in concentrated sulfuric acid provides insight into the carbon environments. researchgate.net The carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the sulfonic acid group (C4) can be distinguished from the other aromatic carbons based on their chemical shifts. The remaining two signals correspond to the four equivalent CH carbons of the benzene (B151609) ring.

While ¹H and ¹³C NMR confirm the compound's connectivity, more advanced NMR experiments are required to probe its solution-state conformation and intermolecular interactions. Techniques such as the Nuclear Overhauser Effect (NOE) can provide through-space information about the proximity of different protons, which helps in understanding the molecule's preferred three-dimensional shape in solution. Furthermore, studying changes in chemical shifts upon variation of solvent, temperature, or concentration can reveal insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl, sulfonate groups, and the water molecules of the dihydrate. Detailed conformational analysis studies specifically for 4-hydroxybenzene-1-sulfonic acid dihydrate using these advanced methods were not prevalent in the surveyed literature.

Table 1: Predicted NMR Spectral Data for 4-Hydroxybenzene-1-sulfonic acid

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-2, H-6 (ortho to -SO₃H) | ~7.5 - 7.8 | Doublet | Deshielded by the electron-withdrawing sulfonic acid group. researchgate.net |

| ¹H | H-3, H-5 (ortho to -OH) | ~6.7 - 6.9 | Doublet | Shielded by the electron-donating hydroxyl group. researchgate.net |

| ¹³C | C-1 (C-OH) | ~155 - 160 | Singlet | Deshielded due to attachment to oxygen. |

| ¹³C | C-4 (C-SO₃H) | ~130 - 135 | Singlet | Chemical shift influenced by the sulfonate group. |

| ¹³C | C-2, C-6 | ~128 - 132 | Doublet | Carbon atoms adjacent to the sulfonate group. |

| ¹³C | C-3, C-5 | ~115 - 120 | Doublet | Carbon atoms adjacent to the hydroxyl group. |

Advanced Chromatographic and Mass Spectrometric Analytical Methods

High-Performance Liquid Chromatography Coupled with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for the separation, identification, and quantification of aromatic compounds like 4-Hydroxybenzene-1-sulfonic acid. Due to the compound's high polarity, traditional reversed-phase (RP) chromatography on C18 columns can result in poor retention. helixchrom.com

To overcome this, several approaches can be employed. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, provides excellent retention and peak shape for hydrophilic and acidic compounds. helixchrom.com Alternatively, ion-pair reversed-phase chromatography can be used, where a reagent is added to the mobile phase to form a neutral ion pair with the charged sulfonate group, enhancing its retention on the nonpolar stationary phase. Analysis of aromatic sulfonates has been successfully performed using polymeric solid-phase extraction materials followed by ion-pair liquid chromatography. nih.gov

The mobile phase typically consists of an aqueous component (often with a buffer like phosphate (B84403) or formate (B1220265) to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. helixchrom.comnih.gov The UV detector is highly suitable for this analyte due to the strong absorbance of the benzene ring. The detection wavelength is usually set around the absorbance maximum of the phenolic chromophore, typically in the range of 210-280 nm, to ensure high sensitivity. researchgate.netmdpi.com

Table 2: Typical HPLC-UV Method Parameters for Aromatic Sulfonic Acid Analysis

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (with ion-pairing) or Mixed-Mode (Anion-Exchange/RP) | Provides retention for highly polar and acidic analytes. helixchrom.com |

| Mobile Phase A | Water with buffer (e.g., 20-40 mM Ammonium Phosphate/Formate) | Controls pH and provides counter-ions for ion-exchange/ion-pairing. helixchrom.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. helixchrom.comnih.gov |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures to optimize resolution and analysis time. researchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns (e.g., 4.6 mm i.d.). researchgate.net |

| Detection Wavelength | 205 - 280 nm | Corresponds to the UV absorbance of the aromatic ring. helixchrom.comresearchgate.net |

Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry (SFC-HRMS) for Polar Sulfonic Acid Analysis

Supercritical Fluid Chromatography (SFC) coupled with High-Resolution Mass Spectrometry (HRMS) has emerged as a superior alternative to conventional liquid chromatography for the analysis of highly polar compounds. nih.gov Standard reversed-phase LC methods often fail to retain very polar analytes like sulfonic acids, causing them to be overlooked in complex sample analyses. nih.govresearchgate.net SFC effectively addresses this "analytical gap." nih.gov

The technique uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. shimadzu.comchromatographytoday.com To analyze polar compounds, a polar organic solvent, known as a modifier (e.g., methanol), is added to the CO₂. nih.gov This mobile phase composition is well-suited for separating polar molecules that are challenging for both reversed-phase LC and gas chromatography. nih.govresearchgate.net Research has shown that SFC provides better peak shapes and retention for persistent and mobile chemicals compared to RPLC. nih.gov

When coupled with HRMS, SFC becomes a powerful tool for both targeted quantification and non-target screening. HRMS provides highly accurate mass measurements, enabling the confident identification of compounds and the elucidation of unknown structures, such as novel halogenated sulfonic acids in environmental samples. nih.govacs.org In fact, p-phenolsulfonic acid has been used as a precursor compound in studies aimed at identifying new disinfection byproducts using SFC-HRMS, demonstrating the technique's direct relevance and utility for this class of chemicals. nih.govacs.org

Table 3: Key Features of SFC-HRMS for Polar Sulfonic Acid Analysis

| Parameter | Description | Advantage for Sulfonic Acid Analysis |

|---|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | Low viscosity allows for high flow rates and rapid analysis. Its non-polar nature is suitable for chromatography. shimadzu.com |

| Modifier | Polar organic solvents like methanol, often with additives (e.g., formic acid). | Increases mobile phase polarity to elute highly polar analytes like sulfonic acids. nih.gov |

| Stationary Phase | Compatible with both polar and nonpolar stationary phases (e.g., BEH). nih.gov | Offers flexibility to optimize separation for a wide range of analyte polarities. nih.gov |

| Detection | High-Resolution Mass Spectrometry (e.g., QTOF). acs.org | Provides high mass accuracy and sensitivity for unambiguous identification and structural confirmation of analytes. nih.gov |

| Key Benefit | Improved retention and peak shape for highly polar compounds. | Overcomes the limitations of traditional RPLC, where polar sulfonic acids are poorly retained. nih.govresearchgate.net |

Theoretical and Computational Investigations of 4 Hydroxybenzene 1 Sulfonic Acid Dihydrate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of 4-Hydroxybenzene-1-sulfonic acid dihydrate. DFT is a computational method used to investigate the electronic structure of many-body systems, making it suitable for analyzing molecules. nih.gov Methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311G+(d,p) or cc-pVTZ) are commonly used to optimize molecular geometry and calculate energetic and electronic properties. nih.govmdpi.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov

For aromatic compounds containing sulfonic acid and hydroxyl groups, the HOMO is typically distributed over the benzene (B151609) ring and the hydroxyl group, reflecting the electron-donating nature of these moieties. The LUMO is often localized around the electron-withdrawing sulfonic acid group. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated via DFT)

| Property | Representative Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 6.5 | Relates to chemical stability and reactivity |

Note: These values are illustrative and depend on the specific computational method and basis set used.

The presence of rotatable bonds (C-S, S-O, C-O) in 4-Hydroxybenzene-1-sulfonic acid means the molecule can exist in various conformations. mdpi.com Computational methods are used to explore the potential energy surface and identify the most stable conformers. Energy minimization calculations determine the geometry at which the molecule has the lowest possible energy. researchgate.net In the dihydrate form, the positions of the two water molecules relative to the sulfonic acid and hydroxyl groups are also critical, as they are stabilized by hydrogen bonds. The most stable conformer represents the most probable structure of the molecule under given conditions. mdpi.com

The acidity of 4-Hydroxybenzene-1-sulfonic acid is a key characteristic. The sulfonic acid group is strongly acidic, while the phenolic hydroxyl group is weakly acidic. Theoretical calculations can predict the Gibbs free energy of deprotonation (ΔG) in the gas phase or in solution (using solvent models). mdpi.com These calculations help to quantify the pKa values of the acidic protons. Studies on similar ortho-substituted benzenesulfonic acids have shown that intramolecular hydrogen bonding can significantly influence the energy of deprotonation. mdpi.com In the dihydrate, intermolecular hydrogen bonds with the water molecules will also play a crucial role in stabilizing the resulting anion after deprotonation.

Molecular Dynamics Simulations for Hydration and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding the dynamics of the two water molecules and their interactions with the sulfonic acid and hydroxyl groups.

These simulations can reveal the structure and stability of the hydration shell around the molecule. rsc.org In systems with sulfonic acid groups, such as Nafion membranes, MD studies show that water molecules form structured clusters around the -SO3H group. nih.govresearchgate.net For the dihydrate, MD can model the hydrogen bond network between the water molecules and the functional groups of the organic acid, providing insights into the stability of the hydrated crystal structure. Radial distribution functions can be calculated to determine the average distances between specific atoms, offering a detailed picture of the local hydration environment. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies of the molecule's optimized geometry, a theoretical IR spectrum can be generated. researchgate.net Similarly, chemical shifts for ¹H and ¹³C atoms can be calculated for comparison with experimental NMR data. nih.gov

Comparing the predicted spectra with experimentally measured spectra serves as a validation of the computational model. nih.gov Discrepancies can point to specific intermolecular interactions in the experimental sample (e.g., in the solid state) that are not fully captured by the theoretical model of a single molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Range | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~3500 | 3400-3600 | O-H stretch (hydroxyl & water) |

| IR Frequency (cm⁻¹) | ~1250 | 1200-1300 | S=O stretch (sulfonic acid) |

| ¹H NMR Shift (ppm) | 7.0-7.8 | 6.9-7.9 | Aromatic Protons |

| ¹³C NMR Shift (ppm) | 115-160 | 115-160 | Aromatic Carbons |

Note: These are typical ranges for compounds with similar functional groups. Actual values can vary.

Computational Assessment of Reactivity and Reaction Mechanisms

Computational methods are used to assess the chemical reactivity of 4-Hydroxybenzene-1-sulfonic acid. By analyzing the electronic structure, one can predict the most likely sites for electrophilic or nucleophilic attack. The distribution of electrostatic potential on the molecular surface can highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to attack by electrophiles and nucleophiles, respectively.

Furthermore, computational chemistry can model reaction pathways and determine the activation energies for potential reactions, such as sulfonation or polymerization. indexcopernicus.com For instance, modeling the reaction with an electrophile would involve calculating the energies of the intermediate structures and the transition state to understand the reaction mechanism and predict its feasibility. Studies on the polymerization of similar compounds have used analysis of atomic charge distributions and frontier orbitals to predict reaction outcomes. indexcopernicus.com

Advanced Applications and Research Potential in Chemical and Material Sciences

Catalysis and Redox Chemistry

The presence of both a phenolic hydroxyl group and a sulfonic acid group allows 4-Hydroxybenzene-1-sulfonic acid dihydrate to participate in a range of catalytic and redox processes.

Role as a Redox Mediator in Biocatalytic Processes

4-Hydroxybenzene-1-sulfonic acid has been identified as an effective redox mediator, particularly in enzyme-catalyzed reactions. One notable application is in conjunction with laccase enzymes for the degradation of industrial dyes. chemicalbook.com For instance, it plays a crucial role in the laccase-catalyzed degradation of indigo (B80030), a common textile dye. chemicalbook.com

In such systems, the laccase enzyme oxidizes the mediator, which in turn oxidizes the target substrate that may not be directly accessible to the enzyme's active site. This indirect oxidation mechanism broadens the substrate scope of the enzyme. Research on the laccase-catalyzed oxidation of phenolic azo dyes has shown that 4-hydroxybenzenesulfonic acid can be one of the degradation products, suggesting its involvement in the complex reaction pathways. nih.govasm.orgresearchgate.net The mechanism is thought to involve the generation of a phenoxy radical from the phenolic ring, which then participates in the degradation of the dye molecules. asm.org

Application in Polymerization Reactions

4-Hydroxybenzene-1-sulfonic acid and its derivatives are utilized as catalysts in various polymerization reactions. chemicalbook.com The strong Brønsted acidity of the sulfonic acid group enables it to act as an effective acid catalyst in processes like esterification and condensation. Condensation products of phenolsulfonic acid mixtures with formaldehyde (B43269) have been shown to enhance the dyeing properties of polyamide fibers. chemicalbook.com Furthermore, 4-Hydroxybenzenesulfonic acid reacts with 2-halogenomalonic esters to form ethers that are used in the manufacturing of polyesters with improved affinity for basic dyes. chemicalbook.com

Functional Materials Design and Development

The distinct functional groups of this compound lend themselves to the design and development of a variety of functional materials.

Utility in Dispersing Agent and Cement Additive Formulations

Mixtures containing hydroxybenzenesulfonic acids, when condensed with formaldehyde and subsequently treated with hydrogensulfite, yield substances with excellent dispersing properties for dyes. chemicalbook.com These compounds also find application as thinning agents or superplasticizers in cement formulations. chemicalbook.com The sulfonic acid groups adsorb onto the surface of cement particles, inducing electrostatic repulsion and preventing agglomeration. This leads to improved fluidity and workability of the cement paste.

Research on Layered Coordination Polymers and Ionomers

The sodium salt of 4-hydroxybenzenesulfonic acid, sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate, serves as a ligand in the synthesis of coordination polymers. rsc.org Research has demonstrated its use in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. rsc.orgsigmaaldrich.com In these structures, the sulfonate and hydroxyl groups coordinate with metal ions, leading to the formation of extended, often layered, networks.

Furthermore, sodium 4-hydroxybenzenesulfonate dihydrate has been used in the preparation of new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate groups. Ionomers are polymers that contain ionic functional groups, and their properties are of great interest for applications such as membranes in fuel cells and other electrochemical devices.

Proton Transport Mechanisms in Solid-State Hydrates (e.g., Proton Conductivity Studies)

The presence of sulfonic acid groups and water molecules of hydration in this compound suggests its potential as a proton-conducting material in the solid state. The proton conductivity in such hydrated sulfonic acid compounds is fundamentally linked to the hydrogen-bonding network formed by the sulfonic acid groups and the water molecules.

The primary mechanisms for proton transport in these systems are the Grotthuss mechanism (proton hopping) and the vehicular mechanism. wikipedia.orglidsen.com

Grotthuss Mechanism: This involves the transfer of a proton along a chain of hydrogen-bonded water molecules through the formation and cleavage of covalent bonds. An excess proton can "hop" from one water molecule to the next. wikipedia.orguchicago.edunih.gov

Vehicular Mechanism: In this process, protons are transported as part of a larger species, such as the hydronium ion (H₃O⁺), which diffuses through the material.

In the context of this compound, the two water molecules of hydration can play a critical role in facilitating these transport mechanisms. They can bridge adjacent sulfonic acid groups, creating pathways for proton hopping. The degree of hydration is a crucial factor, as a well-established hydrogen-bond network is necessary for efficient proton conduction. proquest.comresearchgate.net Theoretical studies on similar sulfonic acid-based systems highlight the importance of the Zundel (H₅O₂⁺) and Eigen (H₉O₄⁺) cations as key intermediates in the proton transfer process. proquest.com The water molecules in the dihydrate structure could form such protonated water clusters, enabling efficient proton transport through the crystal lattice.

Environmental Chemistry and Remediation Research

The environmental fate of 4-Hydroxybenzene-1-sulfonic acid is influenced by both biological and chemical degradation pathways. Research indicates that the compound is subject to aerobic biodegradation. One study reported a biodegradation time of 195 hours for phenol-4-sulfonic acid, during which it reacts with microorganisms . However, related compounds like phenolsulfonic acid-formaldehyde-urea condensate are not readily biodegradable, though they exhibit strong sorption to soils and sediments, which limits their migration to groundwater epa.gov.

Advanced oxidation processes have also been shown to be effective in degrading this compound. A study on the destruction of 4-phenolsulfonic acid (4-PSA) using anodic contact glow discharge electrolysis demonstrated a decrease in Total Organic Carbon (TOC) as the parent compound decayed. In this process, the sulfonate group is released as sulfate (B86663) ions. The degradation pathway involves the formation of several primary intermediates through successive attacks by hydroxyl and hydrogen radicals fao.org. The decay of both 4-PSA and TOC was observed to follow a first-order rate law fao.org.

The table below summarizes the identified intermediates and by-products from the degradation of 4-phenolsulfonic acid.

| Degradation Process | Identified Intermediates/By-products |

| Anodic Contact Glow Discharge Electrolysis | Phenol (B47542), 1,4-hydroquinone, Hydroxyquinol, 1,4-benzoquinone, Oxalate, Formate (B1220265), Sulfate ion |

This table details the chemical species formed during the degradation of 4-phenolsulfonic acid via an advanced oxidation process fao.org.

Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants like chlorine react with natural organic matter or other anthropogenic compounds in water engineering.org.cnwaterrf.org. Research has identified 4-Hydroxybenzene-1-sulfonic acid (also known as p-phenolsulfonic acid) as a precursor to certain classes of DBPs.

In laboratory-scale chlorination experiments, p-phenolsulfonic acid was found to produce chlorinated acetaldehydesulfonic acids, specifically chloroacetaldehydesulfonic acid (ClAcAlSA) and dichloroacetaldehydesulfonic acid (Cl₂AcAlSA) nih.gov. While other precursors like the amino acid cysteine were found to produce a higher yield of various sulfonated DBPs, the contribution of p-phenolsulfonic acid is significant in the formation of these specific aldehyde derivatives nih.gov. This highlights the role of sulfonated aromatic compounds present in water sources in the formation of emerging and potentially harmful disinfection byproducts during water treatment processes.

The table below outlines the precursor-product relationship in DBP formation.

| Precursor Compound | Resulting Disinfection Byproducts (DBPs) |

| p-Phenolsulfonic Acid | Chloroacetaldehydesulfonic acid (ClAcAlSA), Dichloroacetaldehydesulfonic acid (Cl₂AcAlSA) |

| Cysteine | Various haloacetonitrilesulfonic acids, haloacetamidesulfonic acids, and haloacetaldehydesulfonic acids |

| Glutathione | Various chlorinated analogue DBPs |

This table shows the specific DBPs formed from p-phenolsulfonic acid and other precursors during chlorination nih.gov.

Development of Novel Analytical Methodologies

The structural backbone of 4-Hydroxybenzene-1-sulfonic acid is utilized in the development of novel chemosensors for anion detection. While research on the dihydrate form itself is specific, studies on closely related isomers, such as 3-amino-4-hydroxybenzenesulfonic acid, demonstrate the potential of this chemical scaffold. Imine compounds (Schiff bases) synthesized from this isomer have been shown to function as effective chemosensors for various anions, producing visible color changes that can be detected under daylight and analyzed using UV-Vis spectrophotometry researchgate.net. The stability and distinct spectral properties of metal complexes involving this class of compounds can allow for the sensitive and selective quantification of metal ions . Furthermore, the formation of phenolsulfonic acid has been identified as an in-situ reaction during the conventional phenol-sulfuric acid method for carbohydrate estimation, where its presence was found to decrease the color intensity of the final product, indicating its interaction and influence in spectrophotometric analyses nih.gov.

In the field of mass spectrometry, 4-Hydroxybenzene-1-sulfonic acid has been identified as a promising matrix material, particularly for analyzing polar compounds chemicalbook.com. A good matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry must absorb laser energy (typically UV) and co-crystallize with an analyte to promote gentle ionization thermofisher.comnih.gov.

4-Hydroxybenzene-1-sulfonic acid exhibits several properties that make it suitable for this role. It is a good solvent with physical characteristics similar to glycerol (B35011). It also functions as a radical scavenger and is surface active, which can be advantageous in the ionization process. A key benefit is its ability to produce a low background signal, which enhances the detection of analytes. In comparative studies, its efficiency in inhibiting the reduction of disulfide bridges in peptides was found to be comparable to that of 3-nitrobenzyl alcohol, a commonly used matrix chemicalbook.com.

The table below compares the properties of 4-Hydroxybenzene-1-sulfonic acid with other common MALDI matrices.

| Matrix Material | Key Properties and Applications |

| 4-Hydroxybenzene-1-sulfonic acid | Good solvent for polar compounds; Radical scavenger; Surface active; Low background signal; Inhibits reduction of disulfide bridges chemicalbook.com. |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Commonly used for peptides and small proteins thermofisher.comnih.gov. |

| Sinapinic acid (SA) | Primarily used for larger proteins thermofisher.comnih.gov. |

| 2,5-Dihydroxybenzoic acid (DHB) | Often used for peptides, carbohydrates, and glycoproteins thermofisher.comnih.gov. |

| 2-(4-Hydroxyphenylazo)benzoic acid (HABA) | Advantageous for larger proteins and glycoproteins, providing good sensitivity and reproducibility nih.gov. |

This table provides a comparative overview of different MALDI matrix materials and their primary uses.

Fundamental Research in Biochemical Systems

The inherent reactivity of the 4-Hydroxybenzene-1-sulfonic acid structure lends itself to fundamental research in biochemical systems and catalysis. Derivatives of this compound are explored for their biological activities. For instance, Schiff bases synthesized from the related compound 3-amino-4-hydroxybenzenesulfonic acid have been investigated for their antioxidant properties and their ability to interact with DNA through electrostatic interactions researchgate.net.

Furthermore, the sulfonic acid group makes the compound a strong acid, enabling its use as a catalyst in organic reactions . Resins created from the polymerization of p-phenolsulfonic acid and formaldehyde have been developed as robust, reusable acid catalysts for reactions such as esterification acs.org. This catalytic activity is relevant for modeling biochemical processes and for applications in green chemistry. The compound's role in the classic phenol-sulfuric acid reaction for analyzing carbohydrates also underscores its interaction with biologically significant molecules like sugars nih.gov.

Probing Enzyme Kinetics and Activity

4-Hydroxybenzene-1-sulfonic acid has been identified as a redox-mediator in enzyme-catalyzed reactions, particularly those involving laccase. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of substrates, with a preference for phenolic compounds, coupled with the reduction of molecular oxygen to water. researchgate.net The utility of 4-hydroxybenzenesulfonic acid lies in its ability to act as an electron shuttle, facilitating the oxidation of substrates that may not be directly oxidized by the enzyme itself.

In the context of laccase-catalyzed degradation of industrial dyes, such as indigo, 4-hydroxybenzenesulfonic acid can enhance the reaction rate. cymitquimica.com The enzymatic process involves the oxidation of the mediator, which then, in its oxidized form, carries out the oxidation of the target substrate. This mediated approach expands the catalytic versatility of laccases.

Research into the enzymatic oxidation of phenolic azo dyes has also shed light on the role of related sulfonated compounds. In a study using laccase from Pyricularia oryzae, the oxidation of a 2,6-dimethoxy-substituted 4-(4-sulfophenylazo)-phenol resulted in the formation of several products, one of which was identified as 4-hydroxybenzenesulfonic acid. nih.gov This finding suggests that the core structure of 4-hydroxybenzenesulfonic acid is a stable end-product in certain enzymatic degradation pathways. While detailed kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for this compound as a primary substrate are not extensively documented in the reviewed literature, its role as a mediator and a product in enzymatic reactions highlights its significance in studying enzyme activity and kinetics.

| Enzyme System | Role of 4-Hydroxybenzenesulfonic Acid | Key Observation |

|---|---|---|

| Laccase-catalyzed degradation of indigo dye | Redox-mediator | Enhances the rate of dye degradation by acting as an electron shuttle. |

| Laccase from Pyricularia oryzae oxidizing a phenolic azo dye | Product of degradation | Identified as one of six products, indicating its stability in this enzymatic pathway. |

Use as a Model Compound in Reaction Mechanism Studies

4-Hydroxybenzene-1-sulfonic acid serves as an excellent model compound for studying electrophilic aromatic substitution reactions, a fundamental class of reactions in organic chemistry. The synthesis of this compound via the direct sulfonation of phenol with sulfuric acid is a classic example used to illustrate key mechanistic principles.

The reaction mechanism involves the attack of the electron-rich phenol ring on sulfur trioxide (SO₃), which acts as the electrophile. The hydroxyl (-OH) group of phenol is a strong activating group, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, thus making it more susceptible to electrophilic attack. Conversely, the sulfonic acid (-SO₃H) group is a deactivating group.

The study of the sulfonation of phenol to produce hydroxybenzenesulfonic acids reveals the principles of kinetic versus thermodynamic control of a reaction. At lower temperatures, the ortho-isomer (2-hydroxybenzenesulfonic acid) is formed faster, representing the kinetic product. However, this isomer is less stable than the para-isomer due to steric hindrance. When the reaction is conducted at higher temperatures, the thermodynamically more stable 4-hydroxybenzenesulfonic acid becomes the major product. This is because the sulfonation reaction is reversible, allowing for the initially formed ortho-isomer to desulfonate and then re-sulfonate to yield the more stable para product. stackexchange.com

This reversible nature and the clear distinction between kinetic and thermodynamic products make the phenol sulfonation reaction a valuable system for investigating the finer details of electrophilic aromatic substitution mechanisms. Furthermore, the presence of two functional groups with opposing electronic effects on the aromatic ring allows for detailed studies of substituent effects on reaction rates and regioselectivity in subsequent reactions. For instance, in the nitration of phenolsulfonic acids, the interplay between the directing effects of the hydroxyl and sulfonic acid groups, as well as the potential for substitution of the sulfonic group by a nitro group, provides a complex and informative system for mechanistic investigation.

| Reaction Studied | Key Mechanistic Principle Illustrated | Details |

|---|---|---|

| Sulfonation of Phenol | Electrophilic Aromatic Substitution | The electron-rich phenol ring attacks the SO₃ electrophile. The -OH group is activating and ortho-para directing. |

| Isomer Distribution in Phenol Sulfonation | Kinetic vs. Thermodynamic Control | The ortho-isomer is the kinetic product (formed faster at low temperatures), while the para-isomer is the thermodynamic product (more stable, favored at high temperatures). |

| Reversibility of Sulfonation | Reaction Equilibrium | The ability to remove the sulfonic acid group allows for the interconversion of isomers and is a key aspect of thermodynamic control. |

Q & A

Basic Question: What are the primary methods for structural identification and purity assessment of 4-hydroxybenzene-1-sulfonic acid dihydrate?

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze proton and carbon environments to confirm the aromatic sulfonic acid group and hydroxyl substitution pattern. For example, the hydroxyl proton (C4-OH) typically appears as a singlet in -NMR due to deshielding by the sulfonic acid group .

- X-ray Diffraction (XRD) : Determine the dihydrate structure by resolving hydrogen-bonding networks between water molecules and the sulfonic acid group. Compare lattice parameters with reference data .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-MS) to verify the molecular ion peak at m/z 216.18 (calculated for CHOS·2HO) .

- Elemental Analysis : Confirm stoichiometry (e.g., C: 27.3%, H: 4.5%, S: 12.1%) using combustion analysis .

Basic Question: How can researchers optimize synthetic routes for this compound?

Answer:

Synthesis typically involves sulfonation of phenol, but reaction conditions must be carefully controlled:

- Sulfonation Agents : Use concentrated sulfuric acid (HSO) or sulfur trioxide (SO) under controlled temperatures (80–100°C) to avoid over-sulfonation .

- Hydration Control : Introduce stoichiometric water (2:1 molar ratio) post-reaction to stabilize the dihydrate form. Monitor pH (ideally 4–6) to prevent hydrolysis of the sulfonic acid group .

- Crystallization : Recrystallize from ethanol-water mixtures (1:3 v/v) at 4°C to yield high-purity crystals .

Advanced Question: How do environmental factors (humidity, temperature) impact the stability of the dihydrate form?

Answer:

The dihydrate form is hygroscopic and sensitive to humidity:

-

Stability Thresholds :

Relative Humidity (RH) Stability Outcome <15% RH Partial dehydration to anhydrate 15–60% RH Stable dihydrate >60% RH Deliquescence -

Storage Recommendations : Store at 5°C in desiccators with silica gel. Avoid freeze-thaw cycles to prevent phase transitions .

Advanced Question: What experimental strategies resolve contradictions in solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., in water vs. organic solvents) arise from hydration dynamics and ionic strength:

- Ionic Strength Adjustment : Use buffered solutions (e.g., sodium acetate, pH 4.6) to standardize measurements and suppress dissociation artifacts .

- Temperature Gradients : Perform solubility studies at 10°C intervals (10–50°C) to identify phase boundaries. For example, solubility in ethanol increases nonlinearly above 30°C due to disrupted hydrogen bonding .

- Karl Fischer Titration : Quantify bound vs. free water in the dihydrate to distinguish intrinsic solubility from hydration effects .

Advanced Question: How can crystallization kinetics be modulated to improve crystal morphology for X-ray studies?

Answer:

Tailor nucleation and growth phases using additives:

-

Additive Screening :

Additive Effect on Morphology Sodium 1-octanesulfonate Needle-like crystals (enhanced aspect ratio) EDTA Suppresses twinning Polyethylene glycol (PEG) Reduces agglomeration -

Seeding Techniques : Introduce pre-formed microcrystals to synchronize nucleation and improve diffraction quality .

Advanced Question: What analytical methods detect trace impurities in this compound?

Answer:

- UHPLC-MS/MS : Use a C18 column with mobile phase methanol/0.1% formic acid (70:30) to separate sulfonated byproducts (e.g., 4-methylbenzenesulfonic acid). Limit of detection (LOD) < 0.1 ppm is achievable .

- ICP-OES : Quantify metal impurities (e.g., Na, K) from synthesis reagents. Calibrate with certified reference materials (CRMs) .

- Ion Chromatography : Detect residual sulfate ions (retention time ~4.2 min) using a Dionex AS11-HC column and suppressed conductivity detection .

Advanced Question: How does the compound’s sulfonic acid group influence its reactivity in catalytic applications?

Answer:

The -SOH group acts as a Brønsted acid catalyst in esterification and condensation reactions:

- Acid Strength : pKa ≈ −2.1 enables proton donation in non-aqueous media (e.g., acetonitrile). Compare with weaker acids like p-toluenesulfonic acid (pKa −1.3) .

- Thermal Stability : Decomposes above 250°C, limiting high-temperature applications. Prefer immobilized forms (e.g., silica-supported) to enhance recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.